1-Arachidonoyl-3-arachidonoyl-sn-glycerol
Description
Properties
IUPAC Name |
[2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIMSGTEQDXIH-XCHUKFSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(O)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136032 | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(20:4n6/0:0/20:4n6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95034-09-6 | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95034-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Arachidonoyl-3-arachidonoyl-sn-glycerol (AAG) is a complex glycerolipid that has garnered attention for its potential biological activities, particularly in the context of endocannabinoid signaling and various physiological processes. This article delves into the biological activity of AAG, examining its mechanisms of action, therapeutic implications, and relevant research findings.
Overview of this compound
AAG is a diacylglycerol (DAG) derivative containing two arachidonic acid moieties. It is structurally similar to other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which are known to interact with cannabinoid receptors (CB1 and CB2) and influence various signaling pathways.
AAG exhibits several biological activities through its interaction with cannabinoid receptors and other signaling pathways:
- Cannabinoid Receptor Activation : AAG acts as a ligand for CB1 and CB2 receptors, influencing neurotransmitter release and neuronal signaling. Its dual arachidonic acid structure enhances its binding affinity compared to monoacylglycerols like 2-AG .
- Calcium Mobilization : Research indicates that AAG can stimulate intracellular calcium release, which is crucial for various cellular functions, including muscle contraction and neurotransmitter release .
- Influence on Enzyme Activity : AAG has been shown to modulate the activity of protein kinase C (PKC), a key player in cell signaling pathways that regulate cell growth and differentiation. This modulation can lead to effects on cellular proliferation and apoptosis .
1. Neuroprotective Effects
AAG has demonstrated neuroprotective properties in various studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
2. Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of AAG. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt angiogenesis. These effects are mediated through cannabinoid receptor activation as well as non-canonical pathways involving the MAPK/ERK signaling cascade .
3. Modulation of Inflammation
AAG plays a role in modulating inflammatory responses. By activating cannabinoid receptors, it can reduce the production of pro-inflammatory cytokines and chemokines, making it a candidate for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the potential therapeutic applications of AAG:
- Neurodegenerative Disorders : In a study involving animal models of Alzheimer’s disease, administration of AAG resulted in reduced amyloid-beta plaque formation and improved cognitive function .
- Cancer Therapy : Clinical trials assessing the efficacy of cannabinoids, including AAG, in tumor regression have shown promising results, particularly in glioblastoma where cannabinoid receptor activation led to reduced tumor growth rates .
Research Findings
Research has elucidated various aspects of AAG's biological activity:
Scientific Research Applications
Chemical Properties and Structure
1-Arachidonoyl-3-arachidonoyl-sn-glycerol is a diacylglycerol (DAG) derivative with two arachidonic acid moieties attached to the glycerol backbone. Its molecular formula is , and it has a molecular weight of approximately 370.56 g/mol. The compound's structure allows it to interact with various receptors and enzymes, influencing several signaling pathways.
Signal Transduction
AA-AG is known to activate protein kinase C (PKC), which is crucial for various cellular processes including growth, differentiation, and apoptosis. Studies have shown that AA-AG can stimulate PKC derived from liver cells, indicating its role in liver metabolism and function . Furthermore, it has been implicated in the modulation of transient receptor potential channels, which regulate intracellular calcium levels .
Endocannabinoid System
As an endocannabinoid, AA-AG interacts with cannabinoid receptors, particularly CB1 and CB2. Research indicates that it plays a role in modulating reward-based behaviors and may influence addiction pathways . The compound's interaction with the endocannabinoid system suggests potential therapeutic applications in treating addiction and other neuropsychiatric disorders.
Pharmacological Studies
AA-AG has been utilized in various pharmacological studies to explore its effects on cell signaling pathways:
- Protein Kinase Activation : AA-AG has been shown to activate PKC isoenzymes, which are involved in cellular responses to growth factors and hormones .
- Calcium Signaling : It enhances calcium signaling through the activation of phospholipase C pathways, leading to increased intracellular calcium levels .
Disease Mechanisms
The compound has been studied for its role in different disease contexts:
- Cocaine Use Disorder : Research indicates that levels of 1-arachidonoyl-sn-glycerol 3-phosphate (a related compound) correlate with cocaine use and abstinence duration, suggesting that AA-AG could serve as a biomarker for addiction studies .
- Chronic Pain and Inflammation : Given its involvement in inflammatory processes through arachidonic acid metabolism, AA-AG may have therapeutic implications for chronic pain management .
Endocannabinoid Modulation in Addiction
A study examined the effects of AA-AG on cannabinoid receptor functionality in the context of addiction. The findings revealed that alterations in endocannabinoid levels significantly impacted reward-based behaviors in animal models, highlighting the potential for AA-AG as a target for addiction therapies .
Role in Cancer Biology
Research has also explored the role of AA-AG in cancer biology, particularly its influence on PKC-mediated signaling pathways that regulate cell proliferation and survival. In vitro studies demonstrated that AA-AG could enhance tumor cell growth under specific conditions, suggesting both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context .
Data Table: Summary of Applications
Comparison with Similar Compounds
Molecular Properties :
- Molecular Formula: $ C{43}H{72}O5 $ (inferred from structural analogs like 1-stearoyl-2-arachidonoyl-*sn*-glycerol, $ C{41}H{72}O5 $) .
- Molecular Weight : ~645.01 g/mol (estimated based on similar DAG species).
- Structural Features: The sn-1 and sn-3 arachidonoyl chains create a symmetric diacylglycerol with high unsaturation, likely influencing membrane fluidity and enzyme interactions.
Structural and Functional Comparison
Table 1: Key Structural Differences
Key Observations :
- Acyl Chain Position: The sn-1 and sn-3 acylation in 1,3-DAG-AA may render it less susceptible to hydrolysis by monoacylglycerol lipase (MAGL), which primarily targets sn-2 MAGs like 2-AG .
- Its signaling may instead involve interactions with protein kinase C (PKC) or other lipid-activated pathways .
Metabolic Pathways
Key Findings :
- Biosynthesis: 1,3-DAG-AA is likely generated via PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a pathway shared with other DAG species .
- Stability: The symmetric arachidonoyl chains in 1,3-DAG-AA may increase susceptibility to acyl migration, a challenge observed during synthesis of mixed-chain DAGs (e.g., 3% migration in 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol synthesis) .
Pharmacological and Signaling Roles
Table 3: Functional Roles
Research Highlights :
- 2-AG : Binds CB1 receptors with $ K_i \approx 89 \, \text{nM} $, enhanced by esterase inhibitors .
Preparation Methods
Substrate Protection and Acylation
Enzymatic methods leverage lipases with inherent regioselectivity for primary hydroxyl groups. For example, immobilized lipase from Mucor miehei (MML) has been employed to protect sn-1 and sn-3 positions of glycerol using vinyl benzoate, forming 1,3-dibenzoyl glycerol. Subsequent acylation at the sn-2 position with arachidonic acid anhydride yields 1,3-dibenzoyl-2-arachidonoyl-sn-glycerol. Deprotection via enzymatic alcoholysis (using MML in tetrahydrofuran) removes the benzoyl groups, yielding 1,3-diarachidonoyl-sn-glycerol with >98% regioselectivity and minimal isomerization.
Optimization Parameters:
Transacylase-Mediated Synthesis
Rat liver 60-kDa lysophospholipase-transacylase demonstrates acyl transfer activity between sn-1 and sn-3 positions. Using 2-arachidonoyl-sn-glycero-3-phosphocholine as a substrate, this enzyme synthesizes 1,3-diarachidonoyl-sn-glycerol via intramolecular transacylation. The reaction proceeds at 0.23 µmol/min/mg protein under neutral pH, with phosphatidylcholine as a byproduct.
Chemoenzymatic Approaches
Phospholipase-Catalyzed Hydrolysis
Phospholipase C (PLC) from Bacillus cereus hydrolyzes phosphatidylcholine precursors to DAGs. For instance, 1,3-diarachidonoyl-sn-glycero-3-phosphocholine is treated with PLC in a hexane-phosphate buffer interface, yielding 1,3-diarachidonoyl-sn-glycerol in 83% radiochemical yield. Key considerations include:
Protected Glycerol Intermediates
A biomimetic route involves 13C-labeled glycerol-1,3-phosphate, which is acylated with stearic acid and subsequently with arachidonic acid anhydride. Phospholipase A2 (PLA2) selectively hydrolyzes the sn-2 acyl chain, enabling reacylation at sn-1 and sn-3 with <3% isomerization.
Chemical Synthesis with Regioselective Protecting Groups
Benzylidene Protection Strategy
1,3-Benzylidene glycerol serves as a key intermediate. Acylation at the sn-2 position with arachidonic acid chloride, followed by acidic removal of the benzylidene group, yields 2-arachidonoyl-sn-glycerol. Subsequent acylation at sn-1 and sn-3 with arachidonic acid under Steglich conditions (DCC/DMAP) produces the target compound.
Reaction Conditions:
Trityl Group Protection
Racemic 3-trityl-sn-glycerol is acylated at sn-1 and sn-3 with arachidonic acid, followed by detritylation using B-chlorocatecholborane. This method achieves 85% enantiomeric excess but requires stringent anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Isomerization Risk | Scalability |
|---|---|---|---|---|
| Enzymatic (MML) | 95–98 | High | Low | Moderate |
| Transacylase | 70–75 | Moderate | Moderate | Low |
| Chemoenzymatic (PLC) | 80–83 | High | Low | High |
| Chemical (Benzylidene) | 65–70 | Moderate | High | Moderate |
Challenges and Mitigation Strategies
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Isomerization : Prolonged reaction times or acidic conditions promote migration of acyl groups. Enzymatic methods at neutral pH minimize this risk.
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Oxidation : Arachidonic acid is prone to auto-oxidation. Reactions under inert atmosphere (argon/nitrogen) with antioxidants (BHT) are critical.
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Purification : Silica gel chromatography (hexane:acetone, 7:3) effectively separates 1,3-diarachidonoyl-sn-glycerol from monoacylglycerol byproducts .
Q & A
Q. Advanced Research Focus
- Biosynthesis : sn-1-specific diacylglycerol lipases (DAGLα/β) produce 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Subcellular localization shifts from axonal tracts (development) to dendritic fields (adults), altering synaptic signaling .
- Functional assays : Measure DAGL activity in stimulated basophils or neuronal cultures using <sup>3</sup>H-arachidonate incorporation .
How do lipid phase transitions affect the stability and function of this compound?
Q. Advanced Research Focus
- DSC and solid-state NMR : Study thermotropic phase behavior. Arachidonate’s polyunsaturation lowers transition temperatures, increasing membrane fluidity .
- Instability mitigation : Store at -20°C in inert solvents (e.g., acetonitrile) to prevent oxidation .
How can researchers validate the stereochemical purity of synthesized this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
